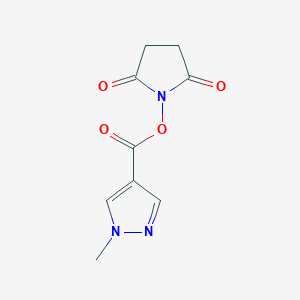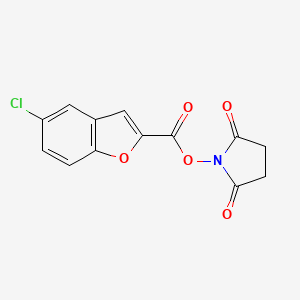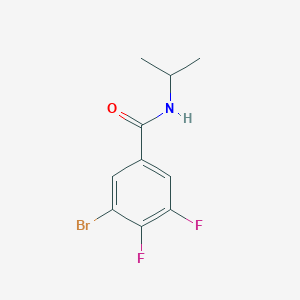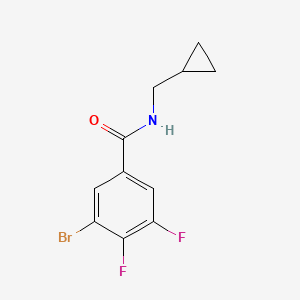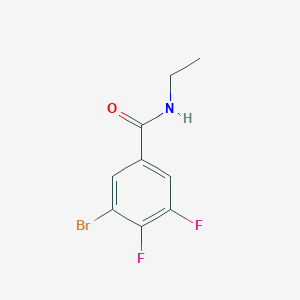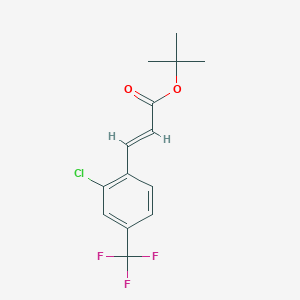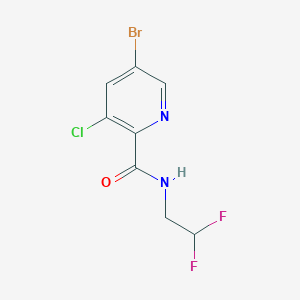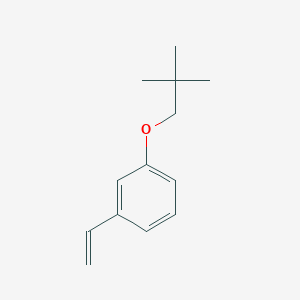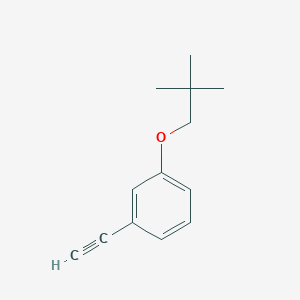
tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate: is an organic compound with the molecular formula C16H22BrNO2 . It is a derivative of benzyl carbamate, where the benzyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. The compound also contains a cyclobutyl group attached to the carbamate nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate typically begins with commercially available starting materials such as 3-bromo-5-methylbenzyl alcohol, tert-butyl chloroformate, and cyclobutylamine.
Step 1: The 3-bromo-5-methylbenzyl alcohol is first converted to the corresponding benzyl chloride using thionyl chloride or phosphorus tribromide.
Step 2: The benzyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to form the benzylamine derivative.
Step 3: Finally, the benzylamine derivative is treated with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form new derivatives.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of agrochemical intermediates.
作用机制
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The bromine atom and the cyclobutyl group can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate
- tert-Butyl 3-bromo-5-methylbenzyl(ethyl)carbamate
- tert-Butyl 3-bromo-5-methylbenzyl(propyl)carbamate
Comparison:
- Structural Differences: The main difference between these compounds lies in the substituent attached to the carbamate nitrogen. The presence of different alkyl groups (methyl, ethyl, propyl, cyclobutyl) can affect the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds in chemical reactions may vary depending on the steric and electronic effects of the substituents.
- Biological Activity: The biological activity of these compounds can also differ based on their ability to interact with molecular targets. The cyclobutyl group in tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate may provide unique binding interactions compared to other alkyl groups.
属性
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]-N-cyclobutylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-12-8-13(10-14(18)9-12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWYRRBMQRFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
